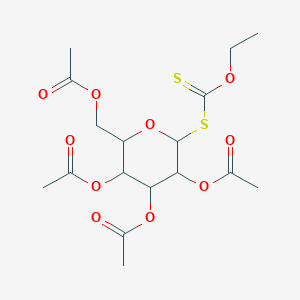
4-Deoxy-D-glucose
概要
説明
4-Deoxy-D-glucose is an organic compound that belongs to the class of hexoses . These are monosaccharides in which the sugar unit is a six-carbon containing moiety . Its molecular formula is C6H12O5 .
Synthesis Analysis
The biosynthesis of the pseudotetrasaccharide acarbose involves dTDP-4-amino-4,6-dideoxy-D-glucose (3), which is prepared from galactose in 16 steps . After initial protecting-group manipulations, the 6-position of galactose is deoxygenated by hydride displacement of a tosylate .
Molecular Structure Analysis
4-Deoxy-D-glucose has a hydroxy group and a methyl group attached to the 4th carbon atom . The hydroxy group on the 4th carbon atom can act as a nucleophile and react with electrophilic groups such as ketones or alcohols .
Chemical Reactions Analysis
4-Deoxy-D-glucose is used in the synthesis of glycosides . It can also be used in the synthesis of glucose-capped gold nanoparticles . In the glucose metabolism pathway of S. solfataricus, the first enzyme glucose dehydrogenase and the third enzyme 2-keto-3-deoxygluconate aldolase also show the catalytic activity for pentose .
Physical And Chemical Properties Analysis
4-Deoxy-D-glucose is a neutral, odorless chemical . Its molecular weight is 164.16 g/mol .
科学的研究の応用
Carbohydrate Deoxygenation and Glycosidation
Deoxy sugars, including 4-Deoxy-D-glucose, are an important class of carbohydrates involved in multiple biological processes . They are present in various antibiotics, antimicrobials, and therapeutic agents, where deoxygenated units are recognized as responsible for biological roles, such as adhesion or great affinity to receptors, or improved efficacy . Deoxy sugars are useful for carrying out specific studies for enzymes like glycosidases and glycosyltransferases .
Synthesis of Gold Nanoparticles
4-Deoxy-D-glucose can be used to cap gold nanoparticles (AuNps) for biomedical applications . The study shows that 2DG-AuNps is a better candidate for theranostic application .
Plant Science Applications
In plant science, 4-Deoxy-D-glucose can be used to increase the translocation of [18F]-radioactivity, which can be attributed to the high osmotic pressure and ionic strength of the applied FDG and glucose mixture solution .
Synthesis of Magnetic Nanoparticles
4-Deoxy-D-glucose can be used to coat Fe3O4 magnetic nanoparticles (MNPs) for biomedical applications . The study shows that the Pt (IV) prodrug loaded on 2-deoxy-D-glucose functionalized over silica coated Fe3O4 MNPs exhibited potency as evidenced from the cytotoxicity evaluation against MCF-7 human breast cancer cell lines .
Inhibition of Hexokinase
4-Deoxy-D-glucose is reported to be an indirect inhibitor of hexokinase . This property can be used in various research applications, particularly in the field of biochemistry and molecular biology .
Reduction of Doxorubicin-Induced Apoptosis
4-Deoxy-D-glucose has been reported to reduce the incidence of doxorubicin-induced apoptosis . This property makes it a potential candidate for research in cancer therapy .
作用機序
Target of Action
The primary targets of 4-Deoxy-D-glucose are Cyclomaltodextrin glucanotransferase in Bacillus circulans and SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 5 in humans . These targets play crucial roles in the metabolism of glucose and the regulation of chromatin, respectively.
Mode of Action
4-Deoxy-D-glucose is a glucose analog that competitively inhibits the production of glucose-6-phosphate from glucose at the phosphoglucoisomerase level . This inhibition disrupts the normal glycolytic pathway, affecting the energy production within the cell.
Biochemical Pathways
The biochemical pathway primarily affected by 4-Deoxy-D-glucose is glycolysis . Glycolysis is initiated by glucose phosphorylation via hexokinase to glucose-6-phosphate, which is further converted via phosphoglucose isomerase into fructose 6-phosphate . The inhibition of this process by 4-Deoxy-D-glucose disrupts the normal energy production within the cell, leading to various downstream effects.
Result of Action
The molecular and cellular effects of 4-Deoxy-D-glucose’s action are primarily related to its disruption of normal glucose metabolism. By inhibiting the production of glucose-6-phosphate, it disrupts the energy production within the cell, which can lead to various downstream effects, including cell death in certain contexts .
Action Environment
The action, efficacy, and stability of 4-Deoxy-D-glucose can be influenced by various environmental factors. For instance, the presence of other glucose molecules can affect the compound’s ability to inhibit glycolysis, as it competes with these molecules for the same targets . Additionally, the pH and temperature of the environment can potentially affect the stability and activity of the compound.
Safety and Hazards
When handling 4-Deoxy-D-glucose, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Carbohydrates have three typical characteristics: high density of functional groups (e.g., hydroxyl), diversity of structures based on different configuration, and ideal biocompatibility as they are ubiquitous in the body . Five potential directions need to be focused on, namely, pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .
特性
IUPAC Name |
(2R,3S,5S)-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h3-7,9-11H,1-2H2/t4-,5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJOXJBNQDZEBI-ZLUOBGJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(C(C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)O)[C@@H]([C@H](C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80993648 | |
| Record name | 4-Deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Deoxy-D-glucose | |
CAS RN |
7286-46-6 | |
| Record name | 4-Deoxy-D-xylo-hexose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007286466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Deoxy-D-glucose has the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol. While the provided papers don't explicitly detail spectroscopic data, 19F NMR spectroscopy has been employed to study the anomerization of fluorinated glucose analogs, including 4-fluoro-4-deoxy-D-glucose. [] This technique is valuable for analyzing the dynamic equilibrium between α- and β-anomers of these sugar derivatives.
A: Studies using yeast UDP-Glc:glucose-6-phosphate 1-glucosyl transferase reveal that hydroxyl groups at positions C-2, C-3, C-4, and C-6 of glucose are not essential for substrate recognition. [] The enzyme exhibits varying affinities and incorporation rates for deoxy-glucose analogs, with 4-deoxy-D-glucose showing reduced affinity compared to D-glucose. [] This suggests that the C-4 hydroxyl group plays a role in binding affinity and activity. Additionally, research on myo-inositol uptake inhibition by glucose analogs highlights the importance of the trans-diol configuration on carbons 2 and 3 of D-glucose. [] Replacing either of these hydroxyl groups with fluorine abolishes the inhibitory activity, indicating their crucial role in target interaction. []
A: While the provided research doesn't directly compare 4-Deoxy-D-glucose with alternatives, several deoxy-glucose analogs have been synthesized and investigated. [, ] These include 2-deoxy-D-glucose, 3-deoxy-D-glucose, 5-deoxy-D-glucose, and 6-deoxy-D-glucose. [, ] The specific applications and properties of each analog can differ, prompting further research to evaluate their suitability as alternatives to 4-Deoxy-D-glucose.
A: The provided research primarily focuses on the synthesis and chemical properties of 4-Deoxy-D-glucose and its derivatives. While its potential as an anti-glycolytic agent is acknowledged [], the papers do not delve into specific cell-based assays, animal models, or clinical trials.
A: Early research on 4-Deoxy-D-glucose focused on its synthesis and chemical characterization. [, , ] This laid the foundation for understanding its structure and reactivity. Subsequent investigations explored its potential as a glucose analog and its impact on biological systems. [, , , ] The development of fluorinated glucose analogs like 4-fluoro-4-deoxy-D-glucose and their study using NMR spectroscopy marked a significant milestone in understanding the dynamic behavior and interactions of these molecules. []
A: The study of 4-Deoxy-D-glucose bridges chemistry, biochemistry, and potentially medicine. Its role as a glucose analog makes it relevant to understanding carbohydrate metabolism and developing therapeutic strategies for diseases like cancer [] where glycolysis is often upregulated. The use of sophisticated analytical techniques like NMR spectroscopy [] further highlights the interdisciplinary nature of this research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



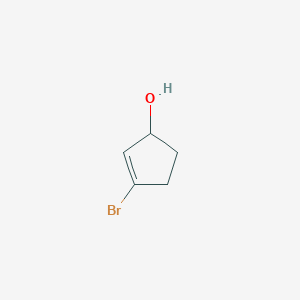
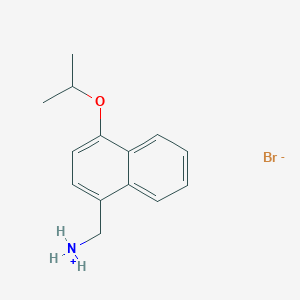
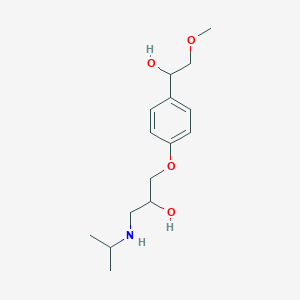

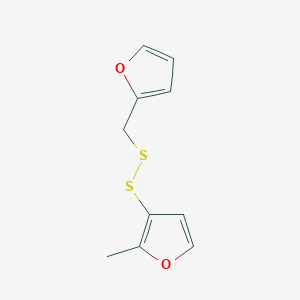
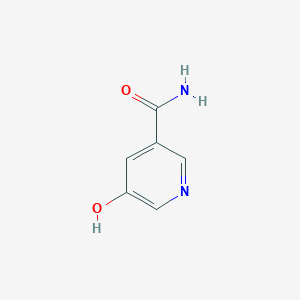
![5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide](/img/structure/B22172.png)
![(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one](/img/structure/B22173.png)
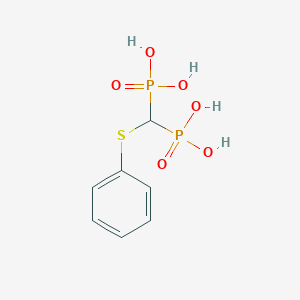
![(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide](/img/structure/B22179.png)
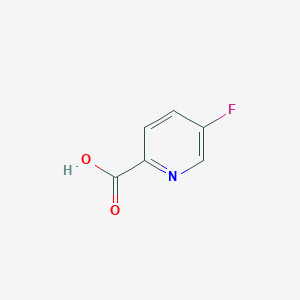

![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)
